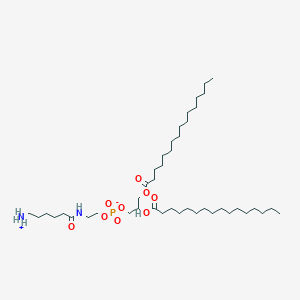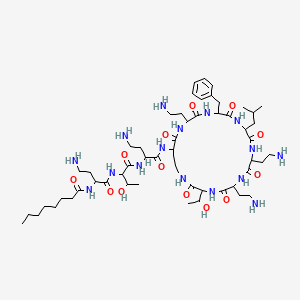
3-Amino-2,5-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,5-difluorobenzonitrile typically involves the introduction of amino and difluoro groups onto a benzonitrile core. One common method involves the reaction of 2,5-difluorobenzonitrile with ammonia under specific conditions to introduce the amino group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often use continuous flow reactors and advanced purification techniques to achieve high purity levels required for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and difluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Amino-2,5-difluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Amino-2,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 3-Amino-2,6-difluorobenzonitrile
- 4-Chloro-3,5-difluorobenzonitrile
Comparison: 3-Amino-2,5-difluorobenzonitrile is unique due to the specific positioning of its amino and difluoro groups, which influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H4F2N2 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3-amino-2,5-difluorobenzonitrile |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2H,11H2 |
InChI Key |
RVKHXRMNEQOOGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)







